molecular formula C31H60O5 B3026061 (3-Dodecanoyloxy-2-hydroxypropyl) hexadecanoate

(3-Dodecanoyloxy-2-hydroxypropyl) hexadecanoate

Cat. No.: B3026061
M. Wt: 512.8 g/mol
InChI Key: LANMFMOMCREFAD-UHFFFAOYSA-N
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Description

1-Palmitoyl-3-Lauroyl-rac-glycerol is a diacylglycerol compound that features palmitic acid and lauric acid at the sn-1 and sn-3 positions, respectively . This compound is known for its role in lipid biochemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid and lauric acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of 1-Palmitoyl-3-Lauroyl-rac-glycerol involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-3-Lauroyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Palmitoyl-3-Lauroyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-3-Lauroyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It acts as a substrate for diacylglycerol acyltransferase (DAGAT), which plays a crucial role in lipid metabolism. The compound’s effects on cellular signaling pathways are mediated through its incorporation into membrane lipids, influencing membrane fluidity and function .

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-3-Lauroyl-rac-glycerol is unique due to its specific combination of palmitic acid and lauric acid, which imparts distinct physicochemical properties and biological activities. Its dual fatty acid composition allows it to participate in diverse biochemical processes and applications .

Properties

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-28-29(32)27-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANMFMOMCREFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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